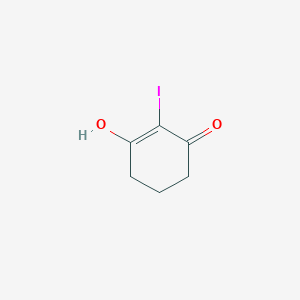

3-Hydroxy-2-iodocyclohex-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-iodocyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IO2/c7-6-4(8)2-1-3-5(6)9/h8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFGOJAUQXBSDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C(=O)C1)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3-Hydroxy-2-iodocyclohex-2-en-1-one: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-hydroxy-2-iodocyclohex-2-en-1-one, a valuable synthetic intermediate. The document elucidates the fundamental chemical principles, details established synthetic protocols, and offers insights into the critical parameters that govern the reaction's success. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a comprehensive understanding of this important transformation.

Introduction: Significance of this compound

This compound is a versatile bifunctional molecule characterized by a vinyl iodide moiety and an enone system. This unique structural combination makes it a highly valuable building block in organic synthesis. The carbon-iodine bond serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of diverse substituents at the 2-position. The enone functionality, in turn, allows for a range of transformations including Michael additions and various cycloadditions. The strategic importance of this compound lies in its ability to act as a precursor to complex molecular architectures found in natural products and pharmaceutically active compounds.

Foundational Principles: The Keto-Enol Tautomerism of 1,3-Cyclohexanedione

The synthesis of this compound is intrinsically linked to the chemical behavior of its precursor, 1,3-cyclohexanedione. 1,3-Cyclohexanedione exists as a dynamic equilibrium between its diketo form and its more stable enol tautomer, 3-hydroxycyclohex-2-en-1-one.[1][2] This equilibrium is a cornerstone of the synthetic strategy.

In solution, the enol form is predominant due to the formation of a conjugated system and a stabilizing intramolecular hydrogen bond.[3][4] This inherent predisposition to enolize is critical, as the subsequent iodination reaction occurs on this electron-rich enol or the corresponding enolate.

Figure 1: Keto-enol tautomerism of 1,3-cyclohexanedione.

Synthesis of this compound

The primary route to this compound is the electrophilic iodination of 1,3-cyclohexanedione. The reaction proceeds via the attack of an electrophilic iodine species on the electron-rich α-carbon of the enol or enolate form of 1,3-cyclohexanedione.

Choice of Iodinating Agent: A Critical Parameter

The selection of the iodinating agent is a critical factor that influences the reaction's efficiency and selectivity. Several reagents have been successfully employed for this transformation.

-

Iodine (I₂): Molecular iodine is a common and cost-effective iodinating agent. The reaction is often carried out in the presence of a base, such as sodium hydroxide or sodium bicarbonate, to generate the more nucleophilic enolate in situ. Alternatively, an oxidizing agent can be used to generate a more electrophilic iodine species.[5] A patent describes the use of iodine in methanol at reflux.[5]

-

Lugol's Iodine Solution (I₂/KI): This solution provides a source of iodine and is often used in basic media for iodination reactions.[6]

-

N-Iodosuccinimide (NIS): NIS is a mild and efficient electrophilic iodinating agent. It is often used under neutral or slightly acidic conditions and can offer improved selectivity and easier work-up compared to molecular iodine.[7]

The choice between these reagents will depend on the desired reaction conditions, scale, and the need to avoid strongly basic or acidic media.

Reaction Mechanism

The generally accepted mechanism for the iodination of 1,3-cyclohexanedione involves the following key steps:

-

Enolization/Enolate Formation: In the presence of an acid or base catalyst, 1,3-cyclohexanedione tautomerizes to its enol form or is deprotonated to form the enolate.

-

Electrophilic Attack: The electron-rich double bond of the enol or enolate attacks an electrophilic iodine species (e.g., I₂ or protonated NIS). This step forms the carbon-iodine bond at the 2-position.

-

Deprotonation/Rearomatization: A subsequent deprotonation step restores the carbonyl group, yielding 2-iodo-1,3-cyclohexanedione.

-

Tautomerization to the Final Product: The resulting 2-iodo-1,3-cyclohexanedione is in equilibrium with its more stable enol tautomer, the desired this compound.

Figure 2: Simplified reaction mechanism for the iodination of 1,3-cyclohexanedione.

Experimental Protocol: A Representative Procedure

The following protocol is a representative example for the synthesis of this compound based on a method described in the literature.[5]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-Cyclohexanedione | 112.13 | 1.00 g | 8.92 mmol |

| Iodine (I₂) | 253.81 | 2.26 g | 8.92 mmol |

| Methanol | 32.04 | 20 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Sodium Thiosulfate (aq. solution) | 158.11 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-cyclohexanedione (1.00 g, 8.92 mmol) and methanol (20 mL).

-

Addition of Iodine: To the resulting solution, add iodine (2.26 g, 8.92 mmol).

-

Reaction: Heat the reaction mixture to reflux and maintain for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.

-

Washing: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Conclusion

The synthesis of this compound from 1,3-cyclohexanedione is a robust and reliable transformation. A thorough understanding of the underlying keto-enol tautomerism and the judicious choice of the iodinating agent are paramount for achieving high yields and purity. The detailed protocol provided in this guide serves as a solid foundation for researchers to successfully prepare this versatile synthetic intermediate for a wide array of applications in modern organic synthesis.

References

-

Do Cyclohexane-1,3-diones Give Positive Haloform Reactions? (2020). Chemistry Stack Exchange. [Link]

-

Enzyme-Catalysed Synthesis of Cyclohex-2-en-1-one cis-Diols from Substituted Phenols, Anilines and Derived 4-Hydroxycyclohex-2-e. Queen's University Belfast. [Link]

-

1,3-Cyclohexanedione. (2023). In Wikipedia. [Link]

- Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. (2014).

-

3-Hydroxycyclohex-2-enone. PubChem. [Link]

-

Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one. (n.d.). [Link]

-

Iodine. Organic Syntheses Procedure. [Link]

-

2-iodo-2-cyclohexen-1-one. Chemical Synthesis Database. [Link]

-

2-methyl-1,3-cyclohexanedione. Organic Syntheses Procedure. [Link]

-

Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

-

Cyclohexenone synthesis. Organic Chemistry Portal. [Link]

-

Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. ResearchGate. [Link]

-

2-Iodo-2-cyclohexen-1-one. PubChem. [Link]

-

THE TWO STRUCTURES OF THE MONO ENOLS OF 1,3-CYCLOHEXANEDIONE EXPLAINED. Filo. [Link]

-

3-Iodocyclohex-2-en-1-ol. PubChem. [Link]

-

Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum. PubMed. [Link]

-

(PDF) Iodine‐Mediated Synthesis of Methylthio‐Substituted Catechols from Cyclohexanones. ResearchGate. [Link]

- Preparation process of 2-methyl-1, 3-cyclohexanedione. (2012).

-

NMR and molecular orbital studies of isomerism and tautomerism in oximes of 2-acyl cyclic 1,3-diones. PubMed. [Link]

-

2-Iodothiophene. Organic Syntheses Procedure. [Link]

-

Which of the following is the most stable enol tautomer of 1,3-cyclohexanedione? Bartleby. [Link]

Sources

- 1. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 2. THE TWO STRUCTURES OF THE MONO ENOLS OF 1,3-CYCLOHEXANEDIONE EXPLAINED.. [askfilo.com]

- 3. Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

iodination of 1,3-cyclohexanediones

An In-depth Technical Guide to the Iodination of 1,3-Cyclohexanediones for Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted introduction of iodine at the C2 position of 1,3-cyclohexanediones creates a class of highly versatile synthetic intermediates. These 2-iodo-1,3-cyclohexanediones serve as pivotal building blocks in the synthesis of complex molecular architectures, finding extensive application in the development of novel pharmaceuticals and agrochemicals.[1][2][3] This guide provides a comprehensive exploration of the principles, methodologies, and applications associated with this critical transformation. We delve into the underlying reaction mechanisms, survey a range of effective iodinating agents, present detailed experimental protocols, and discuss the synthetic utility of the resulting products. This document is intended to serve as a practical and authoritative resource for scientists engaged in organic synthesis and drug discovery.

Introduction: The Strategic Importance of 2-Iodo-1,3-Cyclohexanediones

The 1,3-cyclohexanedione scaffold is a privileged structure in organic chemistry. Its derivatives are integral to a variety of commercial products, including herbicides like mesotrione and pharmaceuticals such as Ondansetron.[3][4] The reactivity of this scaffold is dominated by the chemistry of the C2 methylene position, which is activated by the two adjacent carbonyl groups.

Halogenation of this active methylene position, specifically iodination, unlocks a vast potential for further molecular elaboration. The resulting carbon-iodine bond is a highly effective synthetic handle, readily participating in a multitude of transformations, most notably in transition-metal-catalyzed cross-coupling reactions. This strategic functionalization allows for the precise and efficient construction of complex carbon skeletons, a fundamental requirement in modern drug development and materials science.

Mechanistic Underpinnings: The Role of Enol and Enolate Intermediates

The reactivity of 1,3-cyclohexanedione is intrinsically linked to its ability to exist as two tautomers: the keto form and the more stable enol form. This equilibrium is the cornerstone of its α-functionalization chemistry.

Keto-Enol Tautomerism

In solution, 1,3-cyclohexanedione exists predominantly as its enol tautomer.[4] This phenomenon is driven by the formation of a conjugated system and an intramolecular hydrogen bond, which imparts significant thermodynamic stability.

Figure 1. Keto-Enol tautomerism of 1,3-cyclohexanedione.

The Enolate: A Potent Nucleophile

While the enol is nucleophilic, its reactivity is significantly enhanced by deprotonation to form the corresponding enolate anion.[5][6][7] This is typically achieved by treatment with a base. The resulting negative charge is delocalized across the O-C-C-O system, but the electron density is highest on the central carbon atom (C2), making it a soft and highly effective nucleophile.[8]

Mechanism of Electrophilic Iodination

The core reaction is an electrophilic attack on the electron-rich α-carbon of either the enol (under acidic or neutral conditions) or the more reactive enolate (under basic conditions).[5][6] The electrophile is an iodine species, typically molecular iodine (I₂) or a more polarized equivalent ("I⁺").

The base-catalyzed mechanism is generally faster and more common for 1,3-dicarbonyl compounds due to the formation of the highly nucleophilic enolate.

Figure 2. Simplified mechanism of base-catalyzed iodination.

Iodinating Systems: A Comparative Overview

The choice of iodinating agent and reaction conditions is critical for achieving high yield and selectivity. Several systems have been developed, each with distinct advantages.

| Iodinating System | Typical Conditions | Key Characteristics & Insights |

| Molecular Iodine (I₂) | Base (NaOH, NaHCO₃, Pyridine), Solvent (H₂O, Dioxane, EtOH) | Trustworthiness: The most fundamental method. The base is crucial for generating the enolate and neutralizing the HI byproduct, driving the reaction to completion. Use of KI can improve I₂ solubility in water. |

| N-Iodosuccinimide (NIS) | Acid catalyst (e.g., H₂SO₄) or neutral, Solvent (MeCN, CH₂Cl₂) | Expertise: A milder, more selective electrophilic iodine source. Easier to handle than I₂ and often gives cleaner reactions with fewer side products. The succinimide byproduct is typically easy to remove.[9][10] |

| Iodine/Oxidant | I₂, H₂O₂ or other oxidants (e.g., HIO₃, NaNO₂/H⁺) | Expertise: In-situ generation of a highly electrophilic "I⁺" species.[9][11] This approach is effective for less reactive substrates and can accelerate the reaction rate. Requires careful control to avoid over-oxidation.[11] |

| Iodine Monochloride (ICl) | Inert solvent (e.g., CH₂Cl₂, CHCl₃) | Expertise: A highly polarized and reactive source of electrophilic iodine. The reaction is typically very fast but may be less selective. Requires careful handling due to its corrosive nature. |

| [VO(acac)₂]/H₂O₂/NaI | Catalytic Vanadyl acetylacetonate, H₂O₂, Sodium Iodide | Authoritative Grounding: A catalytic system that uses an iodide salt as the iodine source, making it atom-economical. The catalyst facilitates the oxidation of iodide to an active electrophilic species.[11] |

Field-Proven Experimental Protocol: Synthesis of 2-Iodo-5,5-dimethyl-1,3-cyclohexanedione

This protocol describes a reliable and scalable procedure for the mono-iodination of dimedone (5,5-dimethyl-1,3-cyclohexanedione), a common analog. The principles are directly applicable to the parent 1,3-cyclohexanedione.

Materials and Reagents

-

5,5-dimethyl-1,3-cyclohexanedione (Dimedone)

-

Sodium Hydroxide (NaOH)

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Ethanol

-

Magnetic stirrer, Erlenmeyer flasks, Büchner funnel, filter paper, ice bath

Step-by-Step Procedure

-

Preparation of Base Solution: In a 250 mL Erlenmeyer flask, dissolve 5.60 g (0.04 mol) of dimedone in 80 mL of a 0.5 M aqueous sodium hydroxide solution (0.04 mol). Stir until a clear solution is obtained.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring.

-

Preparation of Iodine Solution: In a separate 100 mL beaker, dissolve 10.16 g (0.04 mol) of iodine and 8.0 g of potassium iodide in ~40 mL of deionized water. The KI is essential to solubilize the iodine by forming the triiodide ion (I₃⁻), which remains in equilibrium with I₂.

-

Addition of Iodinating Agent: Add the iodine solution dropwise to the cold, stirring dimedone solution over a period of 20-30 minutes. The deep brown color of the iodine should disappear upon addition as it is consumed. Maintain the temperature below 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

-

Work-up - Quenching: If any residual brown color remains, add a 10% aqueous solution of sodium thiosulfate dropwise until the solution becomes colorless. This step quenches any unreacted iodine.

-

Work-up - Precipitation: Slowly and carefully acidify the reaction mixture by adding concentrated HCl dropwise while stirring vigorously in the ice bath. The product will precipitate as a pale solid. Check the pH with litmus paper to ensure it is acidic (pH ~2).

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake with several portions of cold deionized water to remove inorganic salts. Allow the product to air-dry on the filter, then transfer to a watch glass to dry completely. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Workflow Diagram

Figure 3. Experimental workflow for the synthesis of 2-iodo-dimedone.

Synthetic Applications & Authoritative Grounding

The 2-iodo-1,3-cyclohexanedione products are not typically the final target but rather powerful intermediates for constructing more complex molecules.

-

Cross-Coupling Reactions: They are excellent substrates for Suzuki, Sonogashira, and Heck reactions, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds. This is a cornerstone strategy for synthesizing biaryl structures and other conjugated systems prevalent in medicinal chemistry.

-

Nucleophilic Substitution: The iodide is a good leaving group and can be displaced by a variety of nucleophiles (e.g., cyanides, azides, thiolates) to introduce diverse functional groups at the C2 position.

-

Enolate Chemistry: The remaining α-proton can be removed to generate a new enolate, which can then be alkylated or acylated, providing a pathway to highly substituted cyclohexane derivatives.

-

Pharmaceutical and Agrochemical Synthesis: These intermediates are crucial in the synthesis of various biologically active compounds. For example, derivatives of 1,3-cyclohexanedione are known to be potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicides.[1][12] Their utility as building blocks in creating libraries of compounds for screening against biological targets like tyrosine kinases is also well-documented.[2]

Conclusion

The is a robust and indispensable transformation in organic synthesis. A thorough understanding of the underlying keto-enol tautomerism and enolate reactivity allows the chemist to select from a variety of reliable iodinating systems to efficiently generate 2-iodo derivatives. These products serve as versatile and powerful intermediates, providing a gateway to a vast chemical space of complex molecules relevant to the pharmaceutical and agrochemical industries. The protocols and principles outlined in this guide offer a solid foundation for researchers to confidently apply this chemistry in their synthetic endeavors.

References

-

Reactions of Enolate Ions and Enols. (n.d.). LibreTexts. Available from: [Link]

-

Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Available from: [Link]

-

Electrophilic halogenation. (n.d.). Wikipedia. Available from: [Link]

-

Stavber, S., Jereb, M., & Zupan, M. (2008). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. Available from: [Link]

-

Do Cyclohexane-1,3-diones Give Positive Haloform Reactions?. (2020). Chemistry Stack Exchange. Available from: [Link]

-

1,3-Cyclohexanedione. (n.d.). Wikipedia. Available from: [Link]

-

Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Available from: [Link]

-

Reactivity of Enolate Ions. (2023). Chemistry LibreTexts. Available from: [Link]

-

Enolate. (n.d.). Wikipedia. Available from: [Link]

-

2-methyl-1,3-cyclohexanedione. (n.d.). Organic Syntheses Procedure. Available from: [Link]

-

Iodination of Cyclohexane. (n.d.). ResearchGate. Available from: [Link]

-

Stavber, S., Jereb, M., & Zupan, M. (2008). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Synthesis. Available from: [Link]

-

Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022). MDPI. Available from: [Link]

- Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. (n.d.). Google Patents.

-

Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. (2020). PubMed. Available from: [Link]

-

Hassan, E. A., Abo-Bakr, A. M., & Fandy, R. F. (2014). 1, 3-cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions. International Journal of Current Research. Available from: [Link]

-

Other Aromatic Substitutions. (2024). Chemistry LibreTexts. Available from: [Link]

-

The Role of 1,3-Cyclohexanedione in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]

-

Roy, S. C. (2002). Iodine in Organic Synthesis. ResearchGate. Available from: [Link]

-

Application of Iodine and Iodide in Photocatalysis Organic Synthesis. (n.d.). ResearchGate. Available from: [Link]

-

Enolate Chemistry. (n.d.). University of Bath. Available from: [Link]

Sources

- 1. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 2. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journalcra.com [journalcra.com]

- 4. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Enolate - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 10. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site | MDPI [mdpi.com]

Introduction: The Strategic Importance of 2-Iodo Cyclic 1,3-Diones

An In-Depth Technical Guide to the Electrophilic Iodination of Cyclic 1,3-Diones

For Researchers, Scientists, and Drug Development Professionals

The introduction of an iodine atom into organic molecules is a pivotal transformation in synthetic chemistry, providing a versatile functional handle for subsequent carbon-carbon and carbon-heteroatom bond formations.[1][2] Within this context, 2-iodo cyclic 1,3-diones have emerged as particularly valuable synthetic intermediates. These compounds serve as precursors for a wide array of heterocyclic systems and are instrumental in the synthesis of biologically active molecules, including potential therapeutic agents and agrochemicals.[3][4][5] The electron-withdrawing nature of the adjacent carbonyl groups activates the C-I bond, making these molecules excellent electrophiles and partners in cross-coupling reactions. This guide provides a comprehensive overview of the electrophilic iodination of cyclic 1,3-diones, delving into the core mechanistic principles, a comparative analysis of key iodinating agents, detailed experimental protocols, and the synthetic utility of the resulting products.

The Core Mechanism: The Indispensable Role of Keto-Enol Tautomerism

The electrophilic iodination of a cyclic 1,3-dione is not a direct attack on the dicarbonyl compound itself. Instead, the reaction hinges on the principle of keto-enol tautomerism, a fundamental concept in organic chemistry where an equilibrium exists between the keto form and the enol form of the dicarbonyl.[6][7] For cyclic 1,3-diones, this equilibrium is significantly shifted towards the more stable enol tautomer due to the formation of a conjugated system and, in many cases, an intramolecular hydrogen bond.[6][8]

The enol form possesses a nucleophilic α-carbon, which is the reactive species that attacks the electrophilic iodine source. The reaction can be catalyzed by either acid or base, which accelerates the rate of enolization.[6][7]

-

Under acidic conditions: The carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen and facilitating the formation of the enol.

-

Under basic conditions: A proton is removed from the α-carbon to generate a resonance-stabilized enolate ion, which is an even more potent nucleophile than the enol. Subsequent reaction with an electrophilic iodine source yields the 2-iodo derivative.[6]

The general mechanism can be visualized as follows:

Caption: Base-catalyzed mechanism of electrophilic iodination.

Key Reagents for Electrophilic Iodination: A Comparative Analysis

The choice of iodinating agent is critical and depends on the substrate's reactivity, desired reaction conditions, and safety considerations. Several reagents are commonly employed for the electrophilic iodination of cyclic 1,3-diones.

| Reagent/System | Common Name(s) | Key Characteristics & Causality | Typical Conditions |

| I₂ | Molecular Iodine | The most fundamental and atom-economical source of iodine. Its electrophilicity is often enhanced with a base (e.g., NaHCO₃, pyridine) to neutralize the HI byproduct, or an oxidizing agent to generate a more potent electrophilic species (I⁺).[9] | Base or oxidant, various organic solvents (e.g., THF, CH₂Cl₂, MeOH). |

| ICl | Iodine Monochloride | A highly polarized and potent electrophilic iodinating agent due to the electronegativity difference between iodine and chlorine.[10][11] It is often used for less reactive substrates but can be corrosive and requires careful handling.[10] | Organic solvents (e.g., CH₂Cl₂, AcOH), often at low temperatures. |

| NIS | N-Iodosuccinimide | A mild and selective electrophilic iodinating agent.[12][13] It is a stable, crystalline solid, making it easier and safer to handle than ICl.[10] Its reactivity can be tuned with the addition of an acid catalyst for less reactive substrates.[12] | Acetonitrile, THF, or other polar aprotic solvents, often with a catalytic amount of acid (e.g., TFA, p-TsOH). |

| Hypervalent Iodine Reagents | e.g., (Diacetoxyiodo)benzene | These reagents act as powerful oxidants and sources of electrophilic iodine. They are often used in specialized applications and can mediate halogenation under mild conditions.[14] | Acetonitrile/water mixtures or other polar solvents. |

Field Insights: For many applications, N-iodosuccinimide (NIS) has become the reagent of choice. Its solid nature, stability, and high selectivity offer significant advantages in terms of safety and purification of the final product.[10][13] While iodine monochloride is highly effective, its volatility and corrosiveness necessitate more stringent handling protocols. Molecular iodine, while economical, often requires activation and can lead to equilibrium issues if the HI byproduct is not effectively scavenged.

Experimental Protocols: A Practical Guide

The following protocol provides a detailed, self-validating methodology for the iodination of 5,5-dimethyl-1,3-cyclohexanedione (dimedone), a common model substrate. This protocol is synthesized from established procedures in the literature.

Objective: To synthesize 2-iodo-5,5-dimethyl-1,3-cyclohexanedione.

Materials:

-

5,5-dimethyl-1,3-cyclohexanedione (Dimedone)

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (ACN), anhydrous

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Equipment for column chromatography or recrystallization

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5,5-dimethyl-1,3-cyclohexanedione (1.0 eq.). Dissolve the dimedone in anhydrous acetonitrile (approx. 5-10 mL per gram of dimedone).

-

Addition of Reagent: To the stirred solution, add N-iodosuccinimide (1.1 eq.) in one portion at room temperature. For less reactive substrates or to accelerate the reaction, a catalytic amount of p-TsOH·H₂O (0.1 eq.) can be added at this stage.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically complete within 1-4 hours.

-

Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous sodium thiosulfate solution to quench any unreacted iodine (indicated by the disappearance of any yellow/brown color).

-

Workup - Extraction: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 2-iodo-5,5-dimethyl-1,3-cyclohexanedione can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Oxidative iodine monochloride iodination technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iodine(iii)-catalyzed dehydrogenative cycloisomerization–arylation sequence of 2-propargyl 1,3-dicarbonyl compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. ijpras.com [ijpras.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 10. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 13. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Characterization of 3-hydroxy-2-iodocyclohex-2-en-1-one

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 3-hydroxy-2-iodocyclohex-2-en-1-one, a valuable intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and thorough spectral analysis. The guide emphasizes experimental causality, self-validating protocols, and is grounded in authoritative scientific references to ensure accuracy and reproducibility.

Introduction: Significance and Physicochemical Properties

This compound is a functionalized cyclic β-halo-α,β-unsaturated ketone. Its structure incorporates a vinyl iodide moiety, a ketone, and an enol, making it a versatile precursor for a variety of chemical transformations. The presence of the iodine atom at the 2-position allows for facile introduction of various substituents via cross-coupling reactions, while the enone system is susceptible to conjugate additions. This combination of reactive sites makes it a valuable building block in the synthesis of complex molecules, including natural products and pharmaceutical agents.

1,3-Cyclohexanedione, the precursor to the title compound, exists predominantly in its enol form, 3-hydroxycyclohex-2-en-1-one[1]. The introduction of an iodine atom at the 2-position is expected to influence the electronic properties and reactivity of the molecule significantly.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₇IO₂ |

| Molecular Weight | 238.02 g/mol |

| Appearance | Expected to be a solid |

| CAS Number | 642088-17-3 |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. |

Synthesis and Purification

The most direct and efficient synthesis of this compound involves the electrophilic iodination of the enol form of 1,3-cyclohexanedione. This method is based on the principle that the electron-rich double bond of the enol tautomer readily reacts with an electrophilic iodine source.

Underlying Principles of the Synthesis

1,3-Cyclohexanedione exists in a tautomeric equilibrium with its enol form, 3-hydroxycyclohex-2-en-1-one[1]. In most solvents, the enol form is the major species. The synthesis leverages this equilibrium. The reaction proceeds via an electrophilic attack of an iodinating agent on the electron-rich α-carbon of the enol. The presence of a base is crucial as it deprotonates the enol, forming a more nucleophilic enolate, which then reacts with molecular iodine.

Detailed Experimental Protocol

Materials:

-

1,3-Cyclohexanedione (1.0 eq)

-

Iodine (I₂) (1.1 eq)

-

Sodium Hydroxide (NaOH) (1.2 eq)

-

Dioxane

-

Water (deionized)

-

Hydrochloric Acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-cyclohexanedione (1.0 eq) in a mixture of dioxane and water.

-

Basification: Cool the solution to 0 °C in an ice bath and slowly add a 10% aqueous solution of sodium hydroxide (1.2 eq) dropwise while stirring. The formation of the sodium enolate should result in a clear solution.

-

Iodination: To the cooled solution, add a solution of iodine (1.1 eq) in dioxane dropwise. The dark color of the iodine should disappear as it is consumed. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Neutralization: Once the reaction is complete (typically within 1-2 hours), quench the reaction by adding 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Rationale for Experimental Choices:

-

Dioxane/Water Solvent System: This mixture provides good solubility for both the starting material and the reagents.

-

Sodium Hydroxide: A base is required to generate the enolate, which is a much stronger nucleophile than the enol, thus accelerating the reaction.

-

Excess Iodine: A slight excess of iodine ensures complete conversion of the starting material.

-

Acidic Workup: Neutralization and subsequent acidification of the reaction mixture protonates the enolate and any unreacted base, facilitating the extraction of the product into the organic phase.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on data from similar compounds[2][3].

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| -OH (enol) | 5.5 - 6.5 | broad singlet | - |

| H-6 | 2.6 - 2.8 | triplet | ~6.0 |

| H-4 | 2.4 - 2.6 | triplet | ~6.0 |

| H-5 | 1.9 - 2.1 | quintet | ~6.0 |

Interpretation of the ¹H NMR Spectrum:

-

Enolic Proton (-OH): A broad singlet is expected for the hydroxyl proton, the chemical shift of which can be concentration-dependent.

-

Methylene Protons (H-4, H-6): The protons adjacent to the carbonyl group (H-6) and the double bond (H-4) are expected to appear as triplets due to coupling with the neighboring methylene protons (H-5).

-

Methylene Protons (H-5): The protons at the 5-position are expected to appear as a quintet due to coupling with the protons at both the 4- and 6-positions.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 195 - 200 |

| C-3 (C-OH) | 160 - 165 |

| C-2 (C-I) | 95 - 105 |

| C-6 | 35 - 40 |

| C-4 | 28 - 33 |

| C-5 | 20 - 25 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C-1): The ketone carbonyl carbon is expected to resonate in the downfield region.

-

Enol Carbons (C-2, C-3): The carbon bearing the hydroxyl group (C-3) will be significantly downfield, while the carbon bonded to the iodine atom (C-2) will be shifted upfield compared to a typical vinyl carbon due to the heavy atom effect of iodine.

-

Methylene Carbons (C-4, C-5, C-6): The three methylene carbons will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H (enol) | 3200 - 3600 (broad) | Stretching vibration |

| C-H (sp²) | 3000 - 3100 (weak) | Stretching vibration |

| C-H (sp³) | 2850 - 3000 | Stretching vibration |

| C=O (conjugated ketone) | 1640 - 1660 | Stretching vibration |

| C=C (conjugated) | 1580 - 1620 | Stretching vibration |

Interpretation of the IR Spectrum:

The presence of a broad absorption band in the high-frequency region is characteristic of the O-H stretching of the enol. The C=O stretching frequency is lower than that of a typical saturated ketone due to conjugation with the double bond. The C=C stretching absorption further confirms the enone system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 238) is expected.

-

Isotope Peak (M+1): The presence of a peak at m/z = 239 is due to the natural abundance of ¹³C.

-

Loss of Iodine: A significant fragment resulting from the loss of an iodine atom (m/z = 111) is anticipated.

-

Loss of CO: Fragmentation involving the loss of carbon monoxide (M-28) is also a common pathway for cyclic ketones.

Chemical Reactivity and Synthetic Applications

The unique arrangement of functional groups in this compound imparts a rich and versatile chemical reactivity, making it a valuable intermediate in organic synthesis.

Reactivity of the Enone System

The α,β-unsaturated ketone moiety is susceptible to both 1,2- and 1,4- (conjugate) additions. The choice between these two pathways is dependent on the nature of the nucleophile.

-

1,4-Conjugate Addition (Michael Addition): Soft nucleophiles, such as cuprates, enamines, and thiols, preferentially add to the β-carbon of the enone system. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

-

1,2-Addition: Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the carbonyl carbon directly.

Reactivity of the Vinyl Iodide

The carbon-iodine bond is relatively weak and serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 2-position.

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst allows for the formation of a new carbon-carbon bond, leading to 2-aryl or 2-vinyl substituted cyclohexenones.

-

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides access to 2-alkynyl derivatives.

-

Heck Coupling: Reaction with alkenes under palladium catalysis can also be employed for C-C bond formation.

Logical Relationship of Reactive Sites

Caption: Key reactive sites and corresponding synthetic transformations.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound and its reagents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.

-

Iodine Handling: Iodine is corrosive and can cause severe irritation upon contact with skin and eyes. It is also toxic if inhaled or ingested[4][5]. Handle with care and avoid generating dust.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized and synthetically versatile molecule. This guide has provided a detailed framework for its synthesis, purification, and comprehensive characterization using modern spectroscopic techniques. The outlined protocols and mechanistic rationale are intended to provide researchers with the necessary information to confidently synthesize and utilize this valuable building block in their research endeavors. The dual reactivity of the enone system and the vinyl iodide moiety opens up a wide array of possibilities for the construction of complex molecular architectures, underscoring its importance in contemporary organic synthesis.

References

-

Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one. (n.d.). Retrieved from [Link]

-

Do Cyclohexane-1,3-diones Give Positive Haloform Reactions? (2020, June 23). Chemistry Stack Exchange. Retrieved from [Link]

- 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. (1993). Journal of the Chemical Society, Perkin Transactions 2, (8), 1569-1576.

-

Iodine - SAFETY DATA SHEET. (2024, July 25). Penta Chemicals. Retrieved from [Link]

-

1,3-Cyclohexanedione. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

Sources

- 1. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 3-hydroxy-2-iodocyclohex-2-en-1-one

Introduction

3-hydroxy-2-iodocyclohex-2-en-1-one is a multifaceted organic molecule that belongs to the class of halogenated α,β-unsaturated ketones, also known as enones. This structural motif is of significant interest to researchers in synthetic chemistry and drug development due to its potential as a versatile synthetic intermediate and its presence in various biologically active compounds. The combination of a nucleophilic hydroxyl group, an electrophilic enone system, and a carbon-iodine bond suitable for cross-coupling reactions makes this compound a valuable building block.

A definitive structural elucidation is paramount for its application in any research or development pipeline. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive but robust analysis based on foundational spectroscopic principles and data from analogous structures. We will delve into Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), presenting not just the data, but the scientific rationale behind the spectral features. Each section includes a field-proven experimental protocol to ensure the acquisition of high-fidelity data.

I. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of covalent bonds, providing a unique molecular fingerprint.

Predicted IR Absorption Data

The key functional groups in this compound—the hydroxyl group, the conjugated carbonyl, the carbon-carbon double bond, and the carbon-iodine bond—will give rise to characteristic absorption bands.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (intramolecular H-bonding) | Stretching | 3400 - 3200 | Broad, Medium |

| C-H (sp³ hybridized) | Stretching | 2960 - 2850 | Medium-Weak |

| C=O (α,β-unsaturated ketone) | Stretching | 1685 - 1665 | Strong, Sharp |

| C=C (conjugated alkene) | Stretching | 1620 - 1600 | Medium |

| C-O | Stretching | 1260 - 1180 | Medium |

| C-I | Stretching | 600 - 500 | Medium-Weak |

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by a few key features. A broad absorption in the 3400-3200 cm⁻¹ region is a hallmark of the O-H stretching vibration. Its broad nature is indicative of hydrogen bonding, likely intramolecularly with the carbonyl oxygen, which is common in β-hydroxy enones.

The most intense and sharp peak is expected in the range of 1685-1665 cm⁻¹. This corresponds to the C=O stretching of the ketone. The conjugation with the adjacent C=C double bond delocalizes the pi electrons, weakening the C=O bond and thus lowering its stretching frequency from that of a typical saturated ketone (around 1715 cm⁻¹).

The C=C double bond stretch will appear as a medium intensity peak around 1620-1600 cm⁻¹. This absorption confirms the presence of the alkene component of the enone system. The aliphatic C-H stretching vibrations of the cyclohexene ring will be visible in the 2960-2850 cm⁻¹ region. In the fingerprint region (below 1500 cm⁻¹), a C-I stretching vibration is expected between 600 and 500 cm⁻¹, though it may be weak and part of a complex pattern.

Experimental Protocol: Thin Solid Film Method

This protocol is designed for acquiring a high-quality IR spectrum of a solid sample.

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in a minimal amount (a few drops) of a volatile solvent like dichloromethane or acetone in a small vial.

-

Plate Preparation : Obtain a clean, dry salt plate (e.g., NaCl or KBr) from a desiccator. Handle the plate only by its edges to avoid moisture contamination from fingerprints.

-

Film Deposition : Using a pipette, apply a drop of the prepared solution to the center of the salt plate. Allow the solvent to evaporate completely, which should leave a thin, even film of the solid compound. If the resulting film is too thin (leading to weak absorption peaks), another drop of the solution can be added and evaporated.

-

Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Background Scan : Run a background spectrum with an empty sample compartment to account for atmospheric H₂O and CO₂.

-

Sample Scan : Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Cleaning : Clean the salt plate thoroughly with a dry, volatile solvent (like acetone) and return it to the desiccator.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Experimental Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

A. ¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons and their neighboring protons.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-4 (CH₂) | ~2.60 | t | 2H | J = 6.5 Hz |

| H-5 (CH₂) | ~2.05 | p | 2H | J = 6.5 Hz |

| H-6 (CH₂) | ~2.45 | t | 2H | J = 6.5 Hz |

| O-H | 5.5 - 7.0 | br s | 1H | N/A |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry.

-

Aliphatic Protons (H-4, H-5, H-6) : The three methylene groups in the cyclohexene ring will appear as distinct signals in the aliphatic region (1.5-3.0 ppm). The protons on C-6 (H-6), being adjacent to the carbonyl group, will be the most deshielded of the three, predicted to appear around 2.45 ppm as a triplet. The protons on C-4 (H-4), adjacent to the double bond, will also be deshielded and are predicted to resonate around 2.60 ppm as a triplet. The protons at C-5 (H-5) are the most shielded and are expected to appear as a pentet (or multiplet) around 2.05 ppm, as they are coupled to both H-4 and H-6. The triplet multiplicity for H-4 and H-6 arises from coupling to the adjacent two protons on C-5.

-

Hydroxyl Proton (O-H) : The enolic hydroxyl proton is expected to be a broad singlet in the range of 5.5-7.0 ppm. Its chemical shift can be highly variable depending on concentration, solvent, and temperature due to hydrogen bonding. This peak will also exchange with D₂O, causing it to disappear from the spectrum upon addition of a drop of D₂O, a classic confirmatory test.

B. ¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. In a standard proton-decoupled spectrum, each unique carbon atom gives a single sharp peak.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~195 |

| C-2 (C-I) | ~100 |

| C-3 (C-OH) | ~170 |

| C-4 (CH₂) | ~38 |

| C-5 (CH₂) | ~22 |

| C-6 (CH₂) | ~30 |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms of the molecule.

-

Carbonyl Carbon (C-1) : The carbonyl carbon of the enone system is the most deshielded and will appear far downfield, typically around 195 ppm.

-

Olefinic Carbons (C-2, C-3) : The two sp² hybridized carbons of the double bond will appear in the 100-170 ppm range. The carbon bearing the hydroxyl group (C-3) will be significantly deshielded due to the electronegativity of the oxygen atom, with a predicted shift of approximately 170 ppm. The carbon bonded to the iodine atom (C-2) will be shifted upfield due to the "heavy atom effect," a phenomenon where the large electron cloud of the iodine atom provides shielding. Its resonance is predicted to be around 100 ppm.

-

Aliphatic Carbons (C-4, C-5, C-6) : The three sp³ hybridized methylene carbons will appear in the upfield region of the spectrum. C-4, being allylic, is predicted around 38 ppm. C-6, being α to the carbonyl, is expected around 30 ppm. The most shielded carbon, C-5, should appear at the highest field, around 22 ppm.

Experimental Protocol for NMR Spectroscopy

This protocol provides a standardized method for preparing high-quality NMR samples of small organic molecules.

-

Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Solvent Addition : Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) using a pipette. Chloroform-d is a common choice for non-polar to moderately polar compounds.

-

Dissolution : Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

-

Internal Standard : Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

-

Transfer to NMR Tube : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

-

Cleaning and Insertion : Wipe the outside of the NMR tube with a lint-free wipe (e.g., Kimwipe) and place it in a spinner turbine, adjusting the depth with a gauge. Insert the sample into the NMR spectrometer.

-

Data Acquisition : The spectrometer software will perform locking on the deuterium signal of the solvent, tuning the probe to the correct frequencies, and shimming the magnetic field to achieve high homogeneity. Standard ¹H and proton-decoupled ¹³C spectra are then acquired.

III. Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Formula : C₆H₇IO₂

-

Molecular Weight : 237.96 g/mol

-

Molecular Ion (M⁺˙) : m/z = 238

Predicted Fragmentation Pattern

| m/z Value | Proposed Fragment | Fragment Lost |

| 238 | [C₆H₇IO₂]⁺˙ | (Molecular Ion) |

| 127 | [I]⁺ | [C₆H₇O₂]˙ |

| 111 | [C₆H₇O₂]⁺ | [I]˙ |

| 83 | [C₅H₃O]⁺ | [I]˙, [CO] |

| 55 | [C₃H₃O]⁺ | Further fragmentation |

Interpretation of the Mass Spectrum

Upon electron ionization, this compound will form a molecular ion (M⁺˙) with an m/z of 238. This peak should be clearly visible. The fragmentation of halogenated compounds is often characterized by the loss of the halogen radical or the halogen cation.

-

Loss of Iodine Radical : A prominent peak is expected at m/z 111, corresponding to the loss of an iodine radical (I˙) from the molecular ion. This [C₆H₇O₂]⁺ fragment would be a relatively stable, non-halogenated cyclic enone structure.

-

Iodine Cation : A peak at m/z 127, corresponding to the iodine cation [I]⁺, is also highly probable.

-

Alpha-Cleavage : Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. Loss of CO (28 Da) from the m/z 111 fragment would lead to a peak at m/z 83.

-

Cyclic Fragmentation : Saturated cyclic ketones often show a characteristic fragment at m/z 55. While this molecule is unsaturated, related fragmentation pathways could also lead to a peak in this region.

LC-MS/MS Experimental Protocol

For a more gentle ionization that is less likely to cause extensive fragmentation of the molecular ion, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) is the preferred method.

-

Stock Solution Preparation : Prepare a 1 mg/mL stock solution of the compound by dissolving 1 mg of this compound in 1 mL of a suitable solvent like methanol or acetonitrile.

-

Working Solution Preparation : Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using a mixture of the mobile phase solvents (e.g., 50:50 acetonitrile:water).

-

LC Conditions :

-

Column : A C18 reverse-phase column is typically used for small organic molecules.

-

Mobile Phase : A gradient elution is often employed, starting with a higher percentage of aqueous solvent (e.g., water with 0.1% formic acid) and ramping up to a higher percentage of organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate : A typical flow rate is 0.2-0.4 mL/min.

-

-

MS Conditions :

-

Ionization Mode : Electrospray Ionization (ESI), likely in positive ion mode to form [M+H]⁺ (m/z 239).

-

MS1 Scan : A full scan is performed to identify the m/z of the protonated molecular ion.

-

MS2 Scan (Tandem MS) : The ion corresponding to [M+H]⁺ is selected and fragmented by collision-induced dissociation (CID) to generate a product ion spectrum, which can be used for further structural confirmation.

-

IV. Data Integration and Structural Confirmation

The definitive confirmation of the structure of this compound is achieved by synthesizing the information from all spectroscopic techniques.

Caption: Integrated spectroscopic data confirming the structure of the target compound.

-

IR spectroscopy confirms the presence of the key hydroxyl and conjugated carbonyl functional groups.

-

Mass spectrometry establishes the correct molecular weight (238 g/mol ) and the presence of an iodine atom through its characteristic fragmentation pattern.

-

¹³C NMR confirms the presence of six unique carbon environments, including the carbonyl, two olefinic carbons, and three distinct methylene groups, consistent with the proposed structure.

-

¹H NMR provides the final piece of the puzzle, showing the connectivity of the proton-bearing groups. The number of signals, their integrations, and their coupling patterns will match the arrangement of the three methylene groups in the cyclohexene ring.

Together, these techniques provide a self-validating system, where the data from each method corroborates the others, leading to an unambiguous structural assignment for this compound. This comprehensive characterization is the cornerstone of its reliable use in further scientific endeavors.

References

-

Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

-

Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

-

Slideshare. Sampling of solids in IR spectroscopy. [Link]

-

Solubility of Things. Principles of IR Spectroscopy. [Link]

-

American Chemical Society. NMR Guidelines for ACS Journals. [Link]

-

LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

-

University of Cambridge, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. [Link]

- Homework.Study.com. *Describe the procedure for preparing a liquid sample for infrared

Spectroscopic Characterization of 2-Iodo-Cyclohexenone Derivatives: An NMR and IR Analysis

An In-depth Technical Guide for Researchers

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral features characteristic of 2-iodo-cyclohexenone derivatives. These scaffolds are pivotal in synthetic organic chemistry and drug discovery, serving as versatile intermediates. A thorough understanding of their spectroscopic properties is paramount for reaction monitoring, structural confirmation, and purity assessment. This document is intended for researchers, scientists, and drug development professionals who require a practical, field-proven understanding of how to interpret the spectral data of these compounds.

Introduction: The Structural Significance of 2-Iodo-Cyclohexenones

The 2-iodo-cyclohexenone core is an α,β-unsaturated ketone (enone) system, which introduces distinct electronic properties that are directly observable in its NMR and IR spectra. The presence of an electron-withdrawing carbonyl group conjugated with a carbon-carbon double bond, further substituted with a bulky, polarizable iodine atom, creates a unique spectroscopic fingerprint. This guide will deconstruct this fingerprint, explaining the causality behind the observed spectral patterns.

The general workflow for characterizing a newly synthesized 2-iodo-cyclohexenone derivative involves a multi-spectroscopic approach to unambiguously confirm its structure.

Figure 1: A typical experimental workflow for the synthesis and structural confirmation of 2-iodo-cyclohexenone derivatives.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within the molecule. For 2-iodo-cyclohexenone derivatives, the most informative regions are those corresponding to the carbonyl (C=O) and alkene (C=C) stretching vibrations.

The conjugation of the carbonyl group with the double bond is the dominant electronic factor. This delocalization of π-electrons reduces the double-bond character of the C=O bond, thereby lowering its stretching frequency compared to a saturated ketone.[1][2]

-

Saturated Aliphatic Ketones: Typically absorb around 1715 cm⁻¹.[1][2][3]

-

α,β-Unsaturated Ketones: The C=O stretching vibration is shifted to a lower wavenumber, appearing in the range of 1685-1665 cm⁻¹ .[1][2][4] This strong, sharp absorption is a hallmark of the cyclohexenone core.

The C=C double bond stretch is also observable, though it is typically weaker than the carbonyl stretch. It appears in the 1640-1600 cm⁻¹ region. The C-I stretching vibration is expected in the far-infrared or fingerprint region, generally between 600-500 cm⁻¹, but it is often weak and difficult to assign definitively amidst other absorptions.[5]

| Vibration | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O Stretch (Ketone) | 1685 - 1665 | Strong | Lowered frequency due to conjugation with the C=C bond. This is a primary diagnostic peak.[1][6] |

| C=C Stretch (Alkene) | 1640 - 1600 | Medium-Weak | Conjugated alkene stretch. |

| sp² C-H Stretch | 3100 - 3000 | Medium | Arises from the vinylic proton (if present). Often appears just above the sp³ C-H stretches.[3] |

| sp³ C-H Stretch | 3000 - 2850 | Medium | Aliphatic C-H bonds of the cyclohexyl ring.[7] |

Table 1: Summary of characteristic IR absorption frequencies for 2-iodo-cyclohexenone derivatives.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the electronic environment, connectivity, and stereochemistry of protons in the molecule. The chemical shifts are influenced by proximity to electronegative atoms and unsaturated groups.[8] In 2-iodo-cyclohexenones, the enone system and the iodine atom create a dispersed spectrum.

Figure 2: Numbering scheme for the 2-iodo-cyclohexenone core.

-

Vinylic Proton (H-3): If C-3 is unsubstituted, its proton is the most deshielded proton on the ring system (excluding substituents). Its signal appears significantly downfield, typically in the range of 7.0 - 8.0 ppm . This is due to both the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the enone system. For the parent 2-cyclohexenone, the H-3 proton appears around 7.0 ppm.[9] The presence of the iodine at C-2 further deshields this position.

-

Allylic Protons (H-4): The two protons at the C-4 position are adjacent to the double bond and typically resonate between 2.4 - 2.7 ppm .

-

α-Carbonyl Protons (H-6): The protons at the C-6 position are adjacent to the electron-withdrawing carbonyl group and are also deshielded, appearing in a similar range of 2.3 - 2.6 ppm .

-

Aliphatic Protons (H-5): The protons at C-5 are the most shielded, resonating further upfield around 2.0 - 2.2 ppm .[9]

Substituents will, of course, alter these values. For instance, in 2-iodo-3-methyl-cyclohexenone, the vinylic proton signal would be absent, and a singlet for the methyl group would appear around 2.0-2.2 ppm.

| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity (Typical) | Notes |

| H-3 | 7.0 - 8.0 | Triplet or dd | Highly deshielded vinylic proton. Absent if C-3 is substituted. |

| H-4 | 2.4 - 2.7 | Multiplet | Allylic protons, deshielded by the adjacent double bond. |

| H-6 | 2.3 - 2.6 | Triplet or Multiplet | Protons alpha to the carbonyl group. |

| H-5 | 2.0 - 2.2 | Multiplet | Most shielded ring protons, often overlaps with allylic/alpha-carbonyl signals.[9] |

Table 2: Typical ¹H NMR chemical shift ranges for a 2-iodo-cyclohexenone scaffold.

¹³C NMR Spectroscopy: Elucidating the Carbon Skeleton

¹³C NMR spectroscopy is invaluable for confirming the carbon framework of the molecule. The chemical shifts are spread over a wide range (~220 ppm), making it possible to resolve a signal for each unique carbon atom.[10][11]

-

Carbonyl Carbon (C-1): This is the most deshielded carbon, with a characteristic chemical shift in the 190 - 205 ppm range.[12] For 2-cyclohexenone itself, this peak is at ~199 ppm.[13]

-

Vinylic Carbons (C-2 and C-3): These carbons resonate in the alkene region.

-

C-3: Typically appears between 145 - 160 ppm .

-

C-2: The carbon bearing the iodine atom. The "heavy atom effect" of iodine causes significant shielding (an upfield shift) compared to what might be expected based on electronegativity alone. This carbon's signal is often found further upfield than C-3, typically in the 100 - 120 ppm range.

-

-

Aliphatic Carbons (C-4, C-5, C-6): These saturated carbons appear in the upfield region of the spectrum.

-

C-4 (Allylic): ~30 - 38 ppm.

-

C-6 (α-Carbonyl): ~35 - 45 ppm.

-

C-5: The most shielded carbon, typically ~20 - 28 ppm.[13]

-

| Carbon | Typical Chemical Shift (δ, ppm) | Notes |

| C-1 (C=O) | 190 - 205 | Most downfield signal, characteristic of a conjugated ketone.[12] |

| C-3 (=CH) | 145 - 160 | Deshielded vinylic carbon. |

| C-2 (-CI=) | 100 - 120 | Vinylic carbon bonded to iodine. The heavy atom effect causes a noticeable upfield shift. |

| C-6 (-CH₂-CO) | 35 - 45 | Alpha to the carbonyl group. |

| C-4 (-CH₂-C=) | 30 - 38 | Allylic carbon. |

| C-5 (-CH₂-) | 20 - 28 | Most upfield aliphatic carbon in the ring.[13] |

Table 3: Typical ¹³C NMR chemical shift ranges for a 2-iodo-cyclohexenone scaffold.

Experimental Protocol: Acquiring High-Quality Spectra

Trustworthy data is the foundation of accurate structural elucidation. The following is a standardized protocol for sample preparation and acquisition.

Objective: To obtain high-resolution ¹H, ¹³C, and FT-IR spectra of a solid 2-iodo-cyclohexenone derivative.

Materials:

-

Sample (~5-10 mg for NMR, ~1 mg for IR)

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

NMR tubes (5 mm, high precision)

-

FT-IR spectrometer with ATR (Attenuated Total Reflectance) accessory

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

Vortex mixer, Pasteur pipettes, vials

Methodology:

-

FT-IR Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent-dampened wipe (e.g., isopropanol) and allowing it to dry completely.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Place a small amount (~1 mg) of the solid sample directly onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

Clean the crystal thoroughly after analysis.

-

-

NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample directly into a clean, dry vial.

-

Add ~0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.

-

Cap the vial and vortex gently until the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.

-

Cap the NMR tube and wipe the outside clean.

-

-

NMR Data Acquisition (Example on a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal from the CDCl₃.

-

Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical TMS peak.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum (e.g., 8-16 scans).

-

Set the spectral width to cover a range from -1 to 12 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks and identify multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum (e.g., 1024 or more scans, depending on sample concentration).

-

Set the spectral width to cover a range from -10 to 220 ppm.

-

Process the data similarly to the proton spectrum.

-

Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

-

-

This self-validating protocol ensures that spectra are referenced correctly and are of sufficient quality for unambiguous structural assignment.

References

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Ketones. Chemistry LibreTexts. Retrieved from [Link]

-

Lumen Learning. (n.d.). Infrared Spectroscopy. In Organic Chemistry I. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Chemistry LibreTexts. Retrieved from [Link]

- Supporting Information for a relevant publication. (n.d.). Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one. Retrieved from a general synthesis procedure context.

-

University of California, Davis. (2020). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

-

Uniwersytet Jagielloński. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11264840, 2-Cyclohexen-1-one, 3-iodo-2-methyl-. PubChem. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Wiley. (n.d.). 2-Iodo-3-methylcyclohept-2-en-1-one. SpectraBase. Retrieved from [Link]

-

University of California, Davis. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13976713, 2-Iodo-3-methylcyclohexan-1-one. PubChem. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from [Link]

-

Beilstein-Institut. (n.d.). Supporting Information for Hypervalent iodine-guided electrophilic substitution. Beilstein Journals. Retrieved from [Link]

-

The Metabolomics Innovation Centre. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0003315). Human Metabolome Database. Retrieved from [Link]

-

University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Chemistry LibreTexts. Retrieved from [Link]

-

Bertz, S. H., et al. (2002). Rapid-injection NMR study of iodo- and cyano-Gilman reagents with 2-cyclohexenone: observation of pi-complexes and their rates of formation. Journal of the American Chemical Society, 124(46), 13650-1. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Department of Chemistry. Retrieved from [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. Retrieved from [Link]

-

University of California, Davis. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

North Carolina State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-iodo-3-methylcyclohex-2-en-1-one. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Department of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME TRISUBSTITUTED CYCLOHEXENONES. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]

-